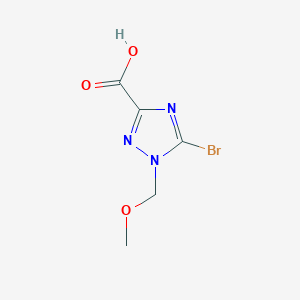
2-Bromo-6-fluorobenzylamine hcl
Overview
Description
2-Bromo-6-fluorobenzylamine hcl, also known by its synonyms such as 1214330-90-1, this compound, and (2-bromo-6-fluorophenyl)methanamine hydrochloride, is a chemical compound with the molecular formula C7H8BrClFN . It has a molecular weight of 240.50 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C7H7BrFN.ClH/c8-6-2-1-3-7 (9)5 (6)4-10;/h1-3H,4,10H2;1H . The Canonical SMILES representation is C1=CC (=C (C (=C1)Br)CN)F.Cl . Physical And Chemical Properties Analysis
This compound has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It has one rotatable bond. Its exact mass and monoisotopic mass are both 238.95127 g/mol. Its topological polar surface area is 26 Ų, and it has a heavy atom count of 11 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, has been developed using bromodeboronation of aryl boronic acids. This demonstrates the versatility and potential for synthesizing various derivatives of 2-bromo-6-fluorobenzylamine HCl for research applications (Szumigala et al., 2004).
Structural and Dynamical Properties : Studies on fluorine substitution, such as in 2-fluorobenzylamine, reveal insights into the effects of ring fluorination on molecular flexibility and tunneling pathways, which could be relevant for understanding the behavior of this compound in different environments (Calabrese et al., 2013).
Building Blocks for PET Radiotracers : The synthesis of fluorobenzylamine derivatives like 4-[(18)F]fluorobenzylamine for PET radiotracer preparation suggests potential applications of this compound in imaging and diagnostic research (Koslowsky et al., 2010).
Applied Research
Material Science and Corrosion Inhibition : Derivatives of fluorobenzylamine, such as 4-Chloro-2-fluorobenzylamine Hydrochloride, have been studied for their role in corrosion inhibition, indicating a potential area of application for this compound in protecting metals from corrosion (Hussein, 2015).
Pharmacology and Drug Design : The synthesis and evaluation of derivatives of amino compounds, including those with fluorobenzyl groups, for their antitumor properties, suggests that this compound could be a valuable compound in the design and synthesis of new pharmaceuticals (Racané et al., 2006).
Environmental and Analytical Chemistry : The investigation of hydroxyl radical-induced reactions with related fluorobenzyl compounds in aqueous solutions highlights the potential for this compound in environmental chemistry and analysis (Mohan & Mittal, 1996).
Safety and Hazards
properties
IUPAC Name |
(2-bromo-6-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-2-1-3-7(9)5(6)4-10;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGQVRTUTQKDNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Bromo-8-chloroimidazo[1,5-a]pyridine](/img/structure/B1381666.png)





![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)

![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
![6-Aza-spiro[4.5]decane hydrochloride](/img/structure/B1381683.png)

![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)